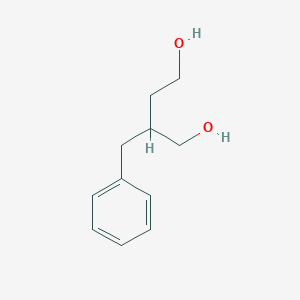

2-Benzylbutane-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

97677-83-3 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-benzylbutane-1,4-diol |

InChI |

InChI=1S/C11H16O2/c12-7-6-11(9-13)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

InChI Key |

MZSIQTVSNURLNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylbutane 1,4 Diol

Catalytic Enantioselective Synthesis Pathways

Catalytic methods offer an efficient route to enantiomerically enriched 2-benzylbutane-1,4-diol by employing chiral catalysts to control the stereochemical outcome of the reaction. Asymmetric hydrogenation of specifically designed unsaturated precursors is a prominent strategy in this regard.

Asymmetric Hydrogenation of Unsaturated Precursors

A key strategy for the enantioselective synthesis of this compound involves the asymmetric hydrogenation of a prochiral precursor, (substituted benzylidene)succinic acid. This method allows for the direct establishment of the desired stereocenter with high efficiency and enantiomeric excess.

The process begins with the hydrogenation of a (substituted benzylidene)succinic acid derivative. This reaction is catalyzed by a chiral ruthenium complex, which directs the addition of hydrogen across the double bond in a stereoselective manner. Following the hydrogenation, the resulting succinic acid is reduced to afford the target diol, this compound. A notable example is the synthesis of (R)- or (S)-2-(substituted benzyl)butane-1,4-diols starting from the corresponding (substituted benzylidene)succinic acids. These precursors are hydrogenated in the presence of a specific ruthenium-BINAP catalyst to yield the chiral diacids with high enantiomeric excess (ee). Subsequent reduction of these diacids successfully furnishes the desired (R)- or (S)-2-(substituted benzyl)butane-1,4-diols. organic-chemistry.org

The success of the asymmetric hydrogenation of (substituted benzylidene)succinic acids hinges on the use of sophisticated transition metal-phosphine complexes. These catalysts create a chiral environment that dictates the facial selectivity of the hydrogenation, leading to a preponderance of one enantiomer over the other.

A highly effective catalyst system for this transformation is a ruthenium complex incorporating a chiral bisphosphine ligand, specifically 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). The complex, often in the form of Ru₂Cl₄[(R)- or (S)-BINAP]₂(NEt₃), has demonstrated remarkable efficacy in catalyzing the asymmetric hydrogenation of (substituted benzylidene)succinic acids, achieving enantiomeric excesses of up to 97%. organic-chemistry.org The BINAP ligand's C₂ symmetry and atropisomeric chirality are crucial for inducing high levels of stereocontrol. The choice between the (R)- or (S)-enantiomer of the BINAP ligand directly determines whether the (R)- or (S)-enantiomer of the this compound is produced. The rigidity and defined chiral pocket of the Ru-BINAP complex are key to its ability to differentiate between the two prochiral faces of the substrate's double bond.

Table 1: Asymmetric Hydrogenation of (Benzylidene)succinic Acid Derivatives

| Entry | Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | (Benzylidene)succinic acid | Ru₂Cl₄[(R)-BINAP]₂(NEt₃) | (R)-2-Benzylsuccinic acid | 97% |

| 2 | (Benzylidene)succinic acid | Ru₂Cl₄[(S)-BINAP]₂(NEt₃) | (S)-2-Benzylsuccinic acid | 97% |

Data sourced from reference organic-chemistry.org.

The mechanism of asymmetric hydrogenation catalyzed by Ru-BINAP complexes has been a subject of extensive study. While the precise details can vary depending on the substrate and reaction conditions, the generally accepted mechanism for the hydrogenation of unsaturated carboxylic acids involves the formation of a ruthenium hydride species as the active catalyst. wiley-vch.denih.gov

The catalytic cycle is thought to commence with the coordination of the unsaturated carboxylic acid to the chiral Ru-BINAP complex. This is followed by the heterolytic cleavage of dihydrogen (H₂), leading to the formation of a ruthenium monohydride intermediate. wiley-vch.de The substrate's carbonyl group is believed to play a crucial directing role, coordinating to the metal center and positioning the double bond for hydrogenation.

The key stereodetermining step is the migratory insertion of the olefinic double bond into the Ru-H bond. The chiral environment enforced by the BINAP ligand dictates the facial selectivity of this insertion, leading to the formation of a chiral ruthenium alkyl intermediate. Subsequent hydrogenolysis of the ruthenium-carbon bond releases the hydrogenated product and regenerates the active catalyst, allowing the cycle to continue. The rigidity of the BINAP ligand's backbone is critical in maintaining a well-defined chiral pocket, which minimizes the formation of the undesired enantiomer. harvard.edu

Derivatization from Allylic Alcohols

An alternative synthetic route to this compound involves the derivatization of a suitable allylic alcohol precursor. This multi-step approach relies on a sequence of oxidative cleavage and reduction reactions to construct the target diol.

A documented synthesis starts from an α-allyl alcohol. The double bond of this precursor is subjected to oxidative cleavage, which is then followed by a reduction step to yield the final 1,4-diol. acs.org

The pivotal step in this synthetic sequence is the oxidative cleavage of the carbon-carbon double bond in the allylic alcohol precursor. A common and effective method for this transformation is the use of osmium tetroxide (OsO₄) in combination with an oxidizing agent like sodium periodate (B1199274) (NaIO₄). acs.orgmasterorganicchemistry.com

Following the oxidative cleavage of the allylic alcohol and the formation of the aldehyde intermediate, a final reduction step is required to generate the 1,4-diol structure of this compound.

The aldehyde functional group generated in the previous step is selectively reduced to a primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). acs.org The reduction of the aldehyde completes the synthesis, affording the target this compound. The stereochemistry at the C2 position, which was established in the starting allylic alcohol, is typically retained throughout this reaction sequence.

Table 2: Synthesis of this compound from an α-Allyl Alcohol

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidative Cleavage | OsO₄, NaIO₄ | Aldehyde Intermediate |

| 2 | Reduction | NaBH₄ | This compound |

Data sourced from reference acs.org.

Cycloalumination Approaches to Substituted Butane-1,4-diol Scaffolds

Organoaluminum compounds, such as triethylaluminum (B1256330) (AlEt₃) or ethylaluminum dichloride (EtAlCl₂), serve as the primary reagents that react with the alkene. nih.govresearchgate.net The zirconocene (B1252598) catalyst, typically zirconocene dichloride (Cp₂ZrCl₂), is crucial for facilitating the cyclometallation process. nih.govresearchgate.net The interaction between the zirconocene dichloride and the organoaluminum compound generates various intermediate bimetallic species. chemrxiv.org These Zr-Al intermediates are the active catalytic sites that enable the cyclization of the alkene. chemrxiv.orgfrontiersin.org The structure of the zirconocene complex, including the ligands attached to the zirconium center, significantly influences the catalyst's activity and the reaction's chemoselectivity. chemrxiv.org For instance, ansa-zirconocenes (complexes with a bridge between the cyclopentadienyl (B1206354) rings) have been extensively studied to modulate the catalytic properties. researchgate.net

The reaction mechanism involves the formation of a five-membered bimetallic complex, L₂Zr(μ-Cl)CH₂CH₂AlEt₂, which is a key participant in the creation of the final cyclic organoaluminum product, a 3-substituted alumolane. chemrxiv.org

One of the significant advantages of the zirconocene-catalyzed cycloalumination is the high degree of diastereoselectivity observed in the formation of 2,3-disubstituted butane-1,4-diols. researchgate.net The reaction of terminal alkenes with organoaluminum compounds and magnesium, catalyzed by Cp₂ZrCl₂, proceeds through the formation of disubstituted alumolanes, yielding products with high diastereoselectivity. nih.govresearchgate.net

The stereochemical outcome is influenced by the conformational dynamics of the η⁵-ligands in the bimetallic Zr,Al-intermediates, which are, in turn, affected by the solvent and the structure of the organoaluminum compound. rsc.org For example, the cyclometallation of substituted allylbenzenes using EtAlCl₂ and Mg in the presence of specific chiral ansa-zirconocene catalysts yields trans-2,3-dibenzyl-substituted aluminacyclopentanes. rsc.org While high diastereoselectivity is often achieved, the enantioselectivity can be modest depending on the catalyst and conditions. rsc.org

Regioselective Synthesis Strategies

The cyclometallation of allylbenzene (B44316) can lead to the formation of different regioisomers. The reaction catalyzed by certain ansa-zirconocenes in the presence of hexamethylphosphoramide (B148902) (HMPA) produces a mixture of cyclometallation products. These products are represented by two main regioisomers: 3,4-dibenzyl- and 2,4-dibenzyl-substituted alumolanes. researchgate.net Upon hydrolysis, these intermediates yield the corresponding dibenzylbutane lignan (B3055560) and 9,8′-neo-lignan, which originate from differently substituted butane (B89635) scaffolds. researchgate.net The ratio of these regioisomers can be influenced by the choice of catalyst and additives, highlighting the importance of controlling regioselectivity in these synthetic strategies. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound and controlling selectivity. Several factors, including the catalyst structure, solvent, and additives, have been shown to have a profound impact.

The choice of zirconocene catalyst is paramount. Studies have shown that the structure of the ansa-zirconocene catalyst affects the total yield of the cyclometallation products. researchgate.net Furthermore, the solvent can influence the conformational behavior of the catalyst, thereby affecting enantioselectivity. rsc.org

Additives also play a crucial role. The addition of organophosphorus compounds like hexamethylphosphoramide (HMPA) has been found to significantly shorten the reaction time for the cyclometalation of allylbenzene, leading to high substrate conversion (97-99%) in 48 hours. In contrast, triphenylphosphine (B44618) (PPh₃) as an additive resulted in lower conversion rates. researchgate.net

The following table summarizes the effect of different catalysts and additives on the cyclometalation of allylbenzene:

| Catalyst | Additive | Total Yield of Cyclometalation Products | Key Observations | Reference |

|---|---|---|---|---|

| ansa-zirconocenes (η⁵-indenyl or fluorenyl complexes) | HMPA | 70% | Significantly shortens reaction time; high conversion. | researchgate.net |

| ansa-zirconocenes | PPh₃ | Lower than with HMPA | Decreased substrate conversion (61-63%). | researchgate.net |

| Ind*₂ZrCl₂ (conformationally mobile) | - | - | Faster exchange between conformers in chlorinated solvents leads to higher conversion and enantioselectivity. | rsc.org |

Emerging Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of diols, including structures related to this compound. These emerging routes prioritize the use of renewable resources, environmentally benign catalysts, and energy-efficient processes.

Photocatalysis: Photocatalytic methods offer a green alternative for diol synthesis by using light as an energy source. The dihydroxylation of olefins to glycols can be achieved at room temperature using water as the oxidant, mediated by a photocatalyst. nih.govresearcher.life This approach not only uses a green oxidant but also produces valuable hydrogen gas as a byproduct. nih.gov Photocatalytic strategies have also been developed for the C-H functionalization of simple starting materials like ethylene (B1197577) glycol to produce more complex diols. pku.edu.cn

Biocatalysis: The use of enzymes (biocatalysis) provides a highly selective and environmentally friendly route to chiral diols. rsc.org Ketoreductases (KREDs), for example, can reduce prochiral ketones with high stereoselectivity to produce chiral alcohols, which are precursors to diols. unimi.it Lipases are another class of enzymes used for the kinetic resolution of racemic diols or their precursors, allowing for the synthesis of enantiomerically pure compounds. mdpi.com These enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the environmental impact. rsc.org

Renewable Feedstocks and Green Reagents: There is a growing interest in synthesizing diols from renewable biomass. rsc.org For instance, cellulose-derived 5-(hydroxymethyl)furfural (5-HMF) can be converted into various diols like 1,4-butanediol (B3395766). rsc.org Another green approach involves replacing hazardous reagents. The use of dialkyl carbonates (DACs) as green reagents for the cyclization of 1,4-diols to form tetrahydrofurans (a common transformation for diols) avoids the use of chlorine-based chemicals and inorganic acids. frontiersin.orgnih.gov Furthermore, dehydrogenative polymerization of diols to produce recyclable polyesters, followed by hydrogenative depolymerization back to the original diols, represents a circular and sustainable approach to polymer chemistry involving diols. researchgate.net

The following table highlights some of the emerging sustainable methods applicable to diol synthesis:

| Sustainable Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Photocatalysis | Direct hydroxylation of olefins using water and a photocatalyst. | Uses a green oxidant (water); produces H₂ as a byproduct; mild reaction conditions. | nih.govresearcher.life |

| Biocatalysis | Enzymatic (e.g., KREDs, lipases) reduction or resolution of precursors. | High stereo- and regioselectivity; mild, aqueous reaction conditions; biodegradable catalysts. | rsc.orgunimi.itmdpi.com |

| Renewable Feedstocks | Conversion of biomass-derived molecules (e.g., 5-HMF) to diols. | Reduces reliance on fossil fuels; utilizes renewable resources. | rsc.org |

| Green Reagents | Using dialkyl carbonates for diol transformations. | Avoids toxic and corrosive reagents like chlorine-based chemicals. | frontiersin.orgnih.gov |

Mechanistic Investigations of 2 Benzylbutane 1,4 Diol Reactions and Transformations

Elucidation of Catalyst-Substrate Interactions in Stereoselective Processes

The stereoselective synthesis of chiral diols like 2-benzylbutane-1,4-diol and their subsequent reactions are often governed by intricate interactions between the substrate and the catalyst. These interactions are fundamental to achieving high levels of stereocontrol.

In stereoselective processes, chiral catalysts, including enzymes and synthetic organocatalysts, create a chiral environment that differentiates between the prochiral faces of a substrate or the enantiomers of a racemic mixture. For a molecule like this compound, which contains stereogenic centers, the catalyst's interaction with the diol's functional groups dictates the stereochemical outcome of a reaction.

Key interactions often include:

Hydrogen Bonding: The hydroxyl groups of this compound can form hydrogen bonds with the catalyst. In organocatalysis, chiral diols themselves can act as catalysts, activating substrates through hydrogen bonding. nih.gov The directionality and strength of these bonds can orient the substrate within the catalyst's active site, leading to a preferred reaction pathway.

Chelation Control: In reactions involving metal catalysts, the two hydroxyl groups of the diol can chelate to the metal center. This rigidifies the substrate's conformation and directs the reagent to a specific face of the molecule, thereby controlling the stereoselectivity. nih.govresearchgate.net The stereoselective reduction of β-alkoxy ketones to syn-1,3-diols is a classic example where chelation plays a pivotal role. nih.gov

Steric Hindrance: The bulky benzyl (B1604629) group in this compound can create significant steric hindrance. A well-designed catalyst will have a binding pocket that accommodates one stereoisomer more favorably than the other, leading to high enantioselectivity. The interplay between the catalyst's and substrate's steric features is a critical determinant of the reaction's success. escholarship.org

The enantioselectivity in such reactions is often the result of a combination of these non-covalent interactions, which stabilize the transition state leading to the desired product.

Mechanistic Pathways of Functional Group Interconversions Involving Hydroxyl Groups

The two hydroxyl groups in this compound are the primary sites for a variety of functional group interconversions. Understanding the mechanistic pathways of these reactions is essential for the targeted synthesis of derivatives.

Common transformations of the hydroxyl groups include:

Oxidation: The primary and secondary hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids. The choice of oxidant and reaction conditions determines the outcome. For benzylic alcohols, chemoselective oxidation to the corresponding aldehydes and ketones can be achieved under mild conditions using catalyst systems like copper(I) iodide with TEMPO. nih.gov

Cyclization: Intramolecular cyclization of 1,4-diols can lead to the formation of five-membered cyclic ethers, such as substituted tetrahydrofurans. This reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. researchgate.netnih.gov The presence of the benzyl group can influence the stability of the carbocation and the regioselectivity of the cyclization. Theoretical studies on the cyclodehydration of 1,4-butanediol (B3395766) suggest a concerted mechanism may also be possible. researchgate.net

Dehydrogenative Cyclization: In the presence of a suitable catalyst, such as copper-based systems, 1,4-diols can undergo dehydrogenative cyclization to form γ-butyrolactones. The proposed mechanism involves the initial dehydrogenation of one hydroxyl group to an aldehyde, followed by intramolecular hemiacetalization and subsequent dehydrogenation to the lactone. mdma.chmdpi.com

Activation and Substitution: The hydroxyl groups can be activated by converting them into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. pharmacy180.com This allows for the introduction of a wide range of other functional groups.

The presence of the benzyl group can exert electronic and steric effects on these transformations, potentially altering reaction rates and selectivities compared to simpler 1,4-diols.

Reaction Kinetics and Thermodynamics in Diol Synthesis and Derivatization

The kinetics of reactions such as the cyclodehydration of 1,4-butanediol to tetrahydrofuran (B95107) have been investigated. These studies reveal the influence of temperature, pressure, and catalysts on the reaction rate. For instance, the dehydration of 1,4-butanediol in high-temperature water follows a reversible pathway with equilibrium yields depending on the temperature. nih.gov

Thermodynamic data for 1,4-butanediol and 2-butene-1,4-diol (B106632), including enthalpy of formation, vaporization, and fusion, are available in databases like the NIST WebBook. nist.govnih.gov This information is crucial for understanding the energy landscape of their reactions.

Table 1: Thermodynamic Properties of Related Diols

| Property | 1,4-Butanediol | (Z)-2-Butene-1,4-diol |

| Enthalpy of Formation (gas) | -454.5 kJ/mol | Not Available |

| Enthalpy of Vaporization | 78 kJ/mol (avg) | Not Available |

| Enthalpy of Fusion | 18.7 kJ/mol | Not Available |

Data sourced from the NIST Chemistry WebBook. nist.govnih.gov

The presence of the benzyl group in this compound would be expected to influence both the kinetics and thermodynamics of its reactions. Steric hindrance from the benzyl group could decrease reaction rates, while electronic effects might stabilize or destabilize intermediates and transition states, thereby altering the activation energy.

Influence of Stereochemical Configuration on Reaction Outcomes

The stereochemical configuration of this compound, which possesses two stereocenters, has a profound impact on the outcomes of its reactions. The relative arrangement of the substituents in three-dimensional space dictates the molecule's conformation and how it interacts with other reagents. windows.net

Key aspects of stereochemical influence include:

Diastereoselectivity: When a new stereocenter is formed in a reaction of a chiral molecule like this compound, the existing stereocenters can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity. The relative energies of the diastereomeric transition states determine the product ratio.

Enantioselectivity in Catalysis: In reactions where this compound acts as a chiral ligand or catalyst, its absolute configuration will determine the absolute configuration of the product. The precise spatial arrangement of the coordinating hydroxyl groups and the directing benzyl group is crucial for effective enantiodiscrimination.

The study of the different stereoisomers of related diols, such as the diastereomers of 2,3-difluorobutane-1,4-diol, highlights the importance of stereochemistry in directing synthesis. nih.gov The conformational analysis of molecules with multiple chiral centers, like butane-2,3-diol, provides a framework for understanding how stereochemistry dictates molecular shape and, consequently, reactivity. youtube.com

Derivatization and Advanced Chemical Transformations of 2 Benzylbutane 1,4 Diol

Selective Functionalization of Primary and Secondary Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group in 2-benzylbutane-1,4-diol presents an opportunity for selective functionalization. The differential reactivity of these two groups allows for one to be chemically modified while the other remains intact. Generally, the primary hydroxyl group is less sterically hindered and therefore more reactive towards many reagents compared to the secondary hydroxyl group.

Selective Protection:

Protecting group chemistry is a fundamental strategy to achieve selective functionalization. Bulky protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), will preferentially react with the less sterically hindered primary hydroxyl group. This allows for subsequent reactions to be carried out exclusively at the secondary hydroxyl position.

| Protecting Group | Reagent | Selectivity |

| Silyl Ether | TBDMS-Cl, Imidazole | High for Primary OH |

| Benzyl (B1604629) Ether | Benzyl Bromide, NaH | Low, mixture of products |

Selective Oxidation:

Selective oxidation of the primary or secondary alcohol can lead to the formation of aldehydes, ketones, or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the outcome. For instance, a regiocontrolled oxidation can be employed to selectively oxidize one of the hydroxyl groups. Milder oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohol to an aldehyde under controlled conditions. More powerful oxidizing agents, or different reaction conditions, can lead to the formation of a lactone through oxidation of the diol.

Ring-Closing Metathesis and Other Cyclization Reactions

The carbon skeleton of this compound is a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Optically active β-benzyl-γ-butyrolactones are valuable chiral building blocks in the synthesis of biologically active molecules. This compound serves as a key precursor in a regiocontrolled oxidation reaction to form the corresponding β-substituted γ-butyrolactone. masterorganicchemistry.com This transformation involves the selective oxidation of the diol, leading to the formation of the five-membered lactone ring. The stereochemistry at the β-position can be controlled through the use of chiral starting materials or asymmetric synthesis strategies.

A key step in the synthesis of these lactones can be the enantioselective hydrogenation of 2-benzyl-2-buten-1,4-diols using specific catalysts, such as Ir(I)-phosphinooxazoline complexes, to produce chiral 2-benzyl-1,4-butanediols, which are then oxidized to the target lactones. masterorganicchemistry.com

| Reactant | Product | Key Transformation |

| 2-Benzyl-2-buten-1,4-diol | (chiral) this compound | Enantioselective Hydrogenation |

| This compound | β-Benzyl-γ-butyrolactone | Regiocontrolled Oxidation |

The synthesis of substituted pyrrolidines from this compound typically requires the conversion of the hydroxyl groups into nitrogen-containing functionalities. A common strategy involves a two-step process:

Conversion to Diamine: The diol can be converted to a diazide by reaction with an azide (B81097) source, followed by reduction to the corresponding 2-benzyl-1,4-butanediamine.

Cyclization: The resulting diamine can then undergo an intramolecular cyclization reaction to form the 3-benzylpyrrolidine (B112086) ring.

Alternatively, the diol can be converted into an amino alcohol, which can then be cyclized to the pyrrolidine (B122466). Various methods for the N-heterocyclization of diols catalyzed by transition metal complexes, such as iridium, have been developed and could be applicable.

Transformations Involving the Benzyl Moiety and Alkyl Chain

The benzyl group and the butane (B89635) chain of this compound can also undergo specific chemical transformations.

Hydrogenolysis of the Benzyl Group:

The benzyl group can be removed through catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This debenzylation reaction would yield 2-methylbutane-1,4-diol, providing access to a different set of derivatives.

Oxidation of the Benzylic Position:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the benzylic carbon of an alkylbenzene to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.commdma.ch In the case of this compound, this reaction would be expected to cleave the benzyl group and oxidize it to benzoic acid, while the butane-1,4-diol portion would likely undergo further oxidation.

Esterification and Etherification Strategies

The hydroxyl groups of this compound can be readily converted into esters and ethers.

Esterification:

Esterification can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. To form a diester, such as 2-benzylbutane-1,4-diyl diacetate, an excess of the acylating agent would be used.

Etherification:

Etherification, for example, through the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then react with an alkyl halide. The synthesis of a diether, such as 1,4-dibenzyloxy-2-benzylbutane, would require at least two equivalents of the base and the alkyl halide.

| Reaction | Reagent(s) | Product Type |

| Esterification | Acetic Anhydride, Pyridine | Diacetate |

| Etherification | Benzyl Bromide, NaH | Diether |

Strategic Utility of 2 Benzylbutane 1,4 Diol in Complex Molecular Synthesis

Chiral Building Block in Natural Product Total Synthesis

The enantiomerically pure form of 2-benzylbutane-1,4-diol serves as a crucial chiral building block in the total synthesis of various natural products, particularly lignans. Its intrinsic chirality and the differential reactivity of its two hydroxyl groups allow for controlled, stereoselective transformations.

A significant application is in the synthesis of optically active β-benzyl-γ-butyrolactones. These lactones are core structural motifs in numerous biologically active natural products. The synthesis proceeds through a key step involving the enantioselective hydrogenation of 2-benzyl-2-butene-1,4-diols, which yields the chiral this compound. This intermediate is then subjected to regiocontrolled oxidation to form the desired β-substituted γ-butyrolactone. This methodology has been instrumental in the synthesis of lignan (B3055560) analogues, such as enterolactone, which are known for their potential health benefits. The butyrolactone products derived from this compound are themselves prominent chiral building blocks for creating more complex molecules.

| Key Transformation | Intermediate | Product Class | Significance |

| Enantioselective Hydrogenation | (Chiral) this compound | β-Benzyl-γ-butyrolactones | Core unit of lignan natural products |

| Regiocontrolled Oxidation | (Chiral) this compound | β-Benzyl-γ-butyrolactones | Access to biologically active compounds |

Intermediate for the Preparation of Pharmaceutical Precursors (Non-Therapeutic)

While not a therapeutic agent itself, this compound is a precursor to structures that are vital for pharmaceutical development. The γ-butyrolactone ring system, readily synthesized from this diol, is a common feature in many biologically active compounds and serves as a key intermediate in medicinal chemistry.

Specifically, β-substituted-γ-butyrolactones derived from this compound are important intermediates for producing a wide array of pharmaceuticals and agrochemicals. For instance, chiral γ-butyrolactone derivatives are foundational to the synthesis of a new generation of antiepileptic drugs. The benzyl (B1604629) group in the precursor diol can be further modified, allowing for the creation of a diverse library of lactone-based intermediates, which are then used to build complex drug candidates. The synthesis of novel derivatives of E-β-benzyl-α-benzylidene-γ-butyrolactone has been explored for developing compounds with potent antifungal activity against phytopathogenic fungi. nih.gov

Precursor for the Development of Advanced Organic Materials (Non-Polymer Properties)

The application of this compound extends to materials science, where its chirality can be exploited to create advanced organic materials with specific chiroptical properties. Chiral diols are known precursors for the synthesis of chiral dopants used in liquid crystal (LC) compositions. beilstein-journals.orgnih.gov

When a chiral dopant is added to an achiral nematic liquid crystal, it induces a helical twist, resulting in a cholesteric phase. beilstein-journals.orgnih.gov The efficiency of this induction is known as the helical twisting power (HTP). While direct use of this compound is not prominently documented, its structural motifs are analogous to those used in high-HTP dopants. For example, chiral 1,2-diols like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from tartaric acid, are highly effective dopants. researchgate.net The rigid, C2-symmetric-like structure of this compound makes it a suitable candidate for derivatization into novel dopants for applications in advanced liquid crystal displays (LCDs), such as super-twisted nematic (STN) or polymer-stabilized Blue Phase LCDs. beilstein-journals.orgnih.gov

| Potential Material Application | Derived Structure | Function | Relevant Analogues |

| Liquid Crystal Displays | Chiral Dopant | Induces helical twist in nematic LCs | TADDOLs, Diaryl-1,3-dioxolanes |

| Chiroptical Materials | Derivatized Diol | Generation of circularly polarized light | Pinane-based diols |

Role in Catalyst and Ligand Design for Asymmetric Transformations

Chiral diols are a cornerstone in the design of ligands for asymmetric catalysis, and this compound is a promising candidate for this purpose. Its two hydroxyl groups provide convenient handles for the introduction of phosphine (B1218219) groups to create chiral diphosphine ligands. These ligands can then be complexed with transition metals like rhodium, ruthenium, or palladium to catalyze a variety of asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations.

The synthesis of such ligands often involves a straightforward, multi-step process starting from the chiral diol. A well-known analogue is DIOP, one of the first chiral diphosphine ligands, which is synthesized from tartaric acid. sigmaaldrich.com A similar synthetic strategy could be applied to this compound:

Protection of the diol, for example, as an acetal (B89532) or ketal.

Conversion of the remaining hydroxyl groups to a leaving group (e.g., tosylate or mesylate).

Nucleophilic substitution with a diphenylphosphine (B32561) source (e.g., lithium diphenylphosphide).

The resulting ligand would possess a chiral backbone derived from the diol, influencing the stereochemical outcome of the catalyzed reaction. The benzyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity. nih.govpolyu.edu.hk

| Ligand Class | Synthetic Precursor | Key Structural Feature | Potential Catalytic Application |

| Chiral Diphosphine | This compound | C2-like symmetry, Benzyl group | Asymmetric Hydrogenation |

| Chiral Phosphinite | This compound | P-O bonds from diol hydroxyls | Asymmetric Allylic Alkylation |

Applications in Polymer Monomer Synthesis (Non-Polymer Properties)

In polymer chemistry, 1,4-butanediol (B3395766) (BDO) is a widely used commodity monomer for the production of polyesters such as polybutylene terephthalate (B1205515) (PBT) and polyurethanes. The introduction of a substituent on the BDO backbone, as in this compound, allows for the synthesis of specialty polymers with tailored properties.

The focus here is on the synthesis of this compound as a functional monomer. Its preparation as a single enantiomer provides a route to chiral polymers. The synthesis starts from 2-butyne-1,4-diol, which undergoes a series of transformations to introduce the benzyl group and establish the stereocenter. The resulting monomer can be incorporated into polyester (B1180765) or polyurethane chains via standard polycondensation reactions.

The presence of the bulky benzyl group as a pendant moiety on the polymer backbone would disrupt chain packing, likely leading to a more amorphous polymer with a lower melting point and increased solubility compared to polymers made from unsubstituted BDO. This modification is a key strategy for tuning the physical properties of materials for specific applications.

| Monomer | Structure | Resulting Polymer Feature | Potential Property Modification |

| 1,4-Butanediol | HO-(CH₂)₄-OH | Linear, symmetrical repeating unit | High crystallinity, high melting point |

| This compound | HO-CH₂-CH(Bn)-CH₂-CH₂-OH | Pendant benzyl group, chiral center | Reduced crystallinity, lower melting point, altered solubility |

Advanced Spectroscopic and Structural Elucidation of 2 Benzylbutane 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule like 2-Benzylbutane-1,4-diol. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a chiral molecule, NMR, sometimes with the use of chiral derivatizing agents, can help in distinguishing between enantiomers or diastereomers. nih.gov

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments in this compound, their electronic environment, and the number of neighboring protons. Each unique proton or group of equivalent protons would produce a signal with a specific chemical shift (δ, in ppm), integration (proportional to the number of protons), and multiplicity (splitting pattern). For instance, the aromatic protons on the benzyl (B1604629) group would appear in the range of 7.1-7.3 ppm, while the protons on the carbon atoms bearing the hydroxyl groups (-CH2OH and -CHOH) would resonate at a higher field. The splitting patterns, governed by spin-spin coupling (J-coupling), would provide crucial information about which protons are adjacent to one another, helping to piece together the carbon skeleton.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their respective chemical environments. For this compound, a unique signal would be expected for each of its 11 carbon atoms, unless there is accidental equivalence. The chemical shifts of the carbon signals would indicate their functional group type. For example, the carbons of the aromatic ring would appear in the δ 120-140 ppm region, while the carbons bonded to the hydroxyl groups (C1 and C4) would be found in the δ 60-70 ppm range. The aliphatic carbons of the butane (B89635) chain and the benzylic carbon would have characteristic shifts in the upfield region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously establishing the complete chemical structure by showing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other (typically on adjacent carbons). This would allow for the tracing of the proton-proton connectivity throughout the entire molecule, confirming the sequence of the butane chain and its substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for linking different fragments of the molecule, such as connecting the benzyl group to the butane-1,4-diol backbone.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. whitman.edu For this compound (C₁₁H₁₆O₂), the molecular weight is 180.24 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 180.

The fragmentation pattern is generated when the molecular ion breaks down into smaller, characteristic charged fragments. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.org For this compound, significant fragments might include the tropylium (B1234903) ion (m/z 91) from the benzyl group and various fragments resulting from cleavage of the butane chain. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound, HRMS would be able to distinguish its molecular formula, C₁₁H₁₆O₂, from other formulas that have the same nominal mass, thus providing unambiguous confirmation of its chemical formula.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.comheraldopenaccess.us

The separation is achieved because the enantiomers form transient diastereomeric complexes with the chiral stationary phase, which have different energies and stabilities, leading to different retention times. bgb-analytik.comeijppr.com To determine the enantiomeric excess of a sample of this compound, one would inject the sample onto a suitable chiral column (e.g., one based on derivatized polysaccharides like cellulose (B213188) or amylose) and elute it with an appropriate mobile phase. csfarmacie.cz The area under each of the two separated enantiomer peaks in the resulting chromatogram would be integrated, and the enantiomeric excess would be calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. phenomenex.comeijppr.com The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com These diastereomeric complexes possess different interaction energies, leading to differential retention times and, consequently, separation of the enantiomers. sigmaaldrich.com The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation. phenomenex.com

Commonly used CSPs include polysaccharide-based phases (e.g., cellulose or amylose (B160209) derivatives), Pirkle-type phases, protein-based phases, and cyclodextrin-based phases. eijppr.comsigmaaldrich.com For diols and related compounds, polysaccharide-based CSPs are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. eijppr.com

While specific application notes for the chiral separation of this compound are not extensively documented in peer-reviewed literature, methodologies developed for structurally similar compounds, such as unsaturated butanediols, provide a strong basis for method development. For instance, the enantiomers of 2-butene-1,4-diol (B106632) have been successfully resolved using various chiral columns. nih.govnih.gov Studies on these related compounds demonstrate the feasibility of separating butanediol (B1596017) isomers on CSPs like (S,S)-Whelk-O 1 and ChiraSpher. nih.govnih.gov The optimization of the mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol), is crucial for achieving adequate resolution. nih.gov

The following table illustrates typical starting conditions for the chiral HPLC separation of a related butanediol, which could be adapted for this compound.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Butanediol Isomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | (S,S)-Whelk-O 1 | ChiraSpher |

| Mobile Phase | Hexane:Ethanol (97:3, v/v) | Hexane:Ethanol:THF:Diethylamine (92:3:5:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Resolution (Rs) | > 2.5 nih.gov | > 1.8 |

| Analyte Example | cis/trans-2-Butene-1,4-diol nih.gov | Lafutidine nih.gov |

Optical Rotation Measurements for Absolute Configuration Assignment

Optical rotation is a fundamental property of chiral molecules that measures their ability to rotate the plane of polarized light. purechemistry.org This phenomenon, known as optical activity, is quantified using a polarimeter to determine the specific rotation [α], a characteristic constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com The specific rotation is calculated from the observed rotation using the formula:

[α]λT = α / (l × c)

where:

[α]λT is the specific rotation at temperature T and wavelength λ (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. masterorganicchemistry.com

Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com

Crucially, there is no direct, predictable correlation between the absolute configuration of a chiral center (assigned as R or S by the Cahn-Ingold-Prelog priority rules) and the sign of its specific rotation (+ or -). masterorganicchemistry.comlibretexts.org For example, (S)-2-butanol is dextrorotatory (+), whereas (S)-lactic acid is levorotatory (-). masterorganicchemistry.com Therefore, the absolute configuration of a new compound cannot be determined from its optical rotation alone without reference to a known standard or complex computational analysis. nih.govresearchgate.net

The assignment of absolute configuration for this compound would require either chemical correlation to a compound of known stereochemistry or the use of theoretical methods like time-dependent density functional theory (TD-DFT) to calculate the expected optical rotation for the R and S enantiomers and compare it to the experimentally measured value. nih.govresearchgate.net

The following table provides illustrative data for a different chiral compound, demonstrating how optical rotation is reported and linked to a specific, experimentally determined absolute configuration.

Table 2: Example of Specific Rotation Data for Chiral Compounds

| Compound | Absolute Configuration | Specific Rotation [α]D25 | Solvent |

|---|---|---|---|

| (S)-2-Butanol | S | +13.9° | neat |

| (R)-2-Butanol | R | -13.9° | neat |

| (S)-(+)-2-Ethyl-1-hexanol | S | +20.05° | neat |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of a molecule's connectivity, conformation, and absolute configuration. purechemistry.org The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the precise positions of all atoms can be determined. purechemistry.org

For chiral molecules, X-ray crystallography can directly establish the absolute configuration without the need for reference compounds. This is often achieved through the use of anomalous dispersion, an effect where the scattering of X-rays by atoms near an absorption edge becomes sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal structure. purechemistry.org

While a crystal structure for this compound is not publicly available in crystallographic databases, the analysis of its parent achiral structure, 1,4-butanediol (B3395766), provides insight into the type of data obtained. nih.gov A crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

The table below presents representative crystallographic data for the parent compound, 1,4-butanediol, to illustrate the parameters determined in an X-ray diffraction experiment.

Table 3: Representative Crystallographic Data for 1,4-Butanediol

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.50 Å, b = 7.62 Å, c = 18.74 Å |

| α = 90°, β = 92.85°, γ = 90° | |

| Volume (V) | 1212.6 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.11 g/cm³ |

| Key Bond Length (C-C) | ~1.52 Å |

| Key Bond Length (C-O) | ~1.43 Å |

| Hydrogen Bonding | Present between hydroxyl groups |

Data is illustrative and based on typical values for similar small organic molecules and data for related structures. researchgate.net

Computational and Theoretical Investigations of 2 Benzylbutane 1,4 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and conformational preferences of 2-benzylbutane-1,4-diol. These calculations provide insights into the molecule's geometry, orbital energies, and the relative stabilities of its various conformers.

The conformational analysis of this compound is crucial for understanding its reactivity and interactions. Due to the flexible butane (B89635) backbone and the rotatable benzyl (B1604629) group, the molecule can adopt numerous conformations. Theoretical calculations help identify the most stable, low-energy conformers by mapping the potential energy surface. For similar diol systems, studies have shown that intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in stabilizing certain conformations. In the case of this compound, the interplay between this hydrogen bonding and steric hindrance from the bulky benzyl group is a key determinant of the preferred geometry.

Electronic structure calculations reveal details about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For aromatic-containing diols, the HOMO is often localized on the benzyl ring, indicating its susceptibility to electrophilic attack, while the LUMO may be distributed across the butane-diol backbone.

Table 1: Calculated Relative Energies of this compound Conformers

This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | Intramolecular H-bond |

| B | 180° (anti) | 1.25 | Extended conformation |

| C | -60° (gauche) | 0.15 | Intramolecular H-bond |

| D | 120° | 2.50 | Steric clash between benzyl and OH |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in different solvent environments and to understand its intermolecular interactions. rsc.org These simulations model the atomic motions of the diol and surrounding solvent molecules over time, providing a dynamic picture of solvation and interaction patterns.

The choice of solvent can significantly influence the conformational equilibrium of this compound. In polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the hydroxyl groups of the diol. rsc.org This can disrupt intramolecular hydrogen bonding and favor more extended conformations. In nonpolar solvents, intramolecular interactions are more likely to dominate. MD simulations can quantify these effects by calculating properties such as the radial distribution function between the diol's functional groups and solvent molecules.

Furthermore, MD simulations are invaluable for studying the aggregation behavior of this compound. By simulating multiple diol molecules, it is possible to observe how they interact with each other. The benzyl groups can lead to π-π stacking interactions, while the hydroxyl groups can form a network of intermolecular hydrogen bonds. These interactions are crucial for understanding the macroscopic properties of the substance, such as its solubility and crystal packing.

Table 2: Simulated Hydrogen Bond Dynamics in Different Solvents

This table presents hypothetical data for illustrative purposes.

| Solvent | Average Intramolecular H-bonds | Average Diol-Solvent H-bonds |

|---|---|---|

| Water | 0.2 | 3.5 |

| Methanol | 0.4 | 2.8 |

Theoretical Mechanistic Studies on Reaction Pathways and Transition States

Theoretical mechanistic studies focus on elucidating the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction mechanisms. For diols, a common reaction is dehydration to form cyclic ethers. researchgate.net

For this compound, a potential reaction is acid-catalyzed cyclodehydration to form 3-benzyltetrahydrofuran. Computational studies can investigate whether this reaction proceeds through a concerted or a stepwise mechanism. researchgate.netnih.gov In a stepwise pathway, a carbocation intermediate would likely form after the protonation of one hydroxyl group and the subsequent loss of water. The stability of this carbocation would be influenced by the adjacent benzyl group.

Transition state theory is used to calculate the activation energy for each step of the proposed reaction. By identifying the lowest energy pathway, the major product of the reaction can be predicted. For instance, in related diol systems, computational studies have been able to explain the stereoselectivity of certain reactions by comparing the energies of different transition state geometries. chemrxiv.orgnih.gov

Table 3: Calculated Activation Energies for a Proposed Dehydration Reaction

This table presents hypothetical data for illustrative purposes.

| Reaction Step | Mechanism | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of OH | Stepwise | 5.2 |

| Water Loss & Carbocation Formation | Stepwise | 15.8 |

| Ring Closure | Stepwise | 8.1 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is the ability to predict spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. aun.edu.eg For this compound, properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can be calculated.

Calculations of NMR chemical shifts for ¹H and ¹³C are highly sensitive to the molecular geometry. By averaging the calculated shifts over the Boltzmann-weighted population of low-energy conformers, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum helps to confirm the predominant conformations in solution.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. The frequencies corresponding to the O-H stretching modes are particularly informative about the extent of hydrogen bonding. Electronic structure calculations can also predict the wavelengths of maximum absorption in UV-Vis spectroscopy, which are related to the electronic transitions, often involving the π-system of the benzyl group.

Table 4: Comparison of Predicted and (Hypothetical) Experimental Spectroscopic Data

This table presents hypothetical data for illustrative purposes.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (benzylic CH₂) | 2.75 ppm | 2.78 ppm |

| ¹³C NMR Shift (C-OH) | 65.4 ppm | 65.9 ppm |

| IR Stretch (free O-H) | 3650 cm⁻¹ | 3645 cm⁻¹ |

| IR Stretch (H-bonded O-H) | 3400 cm⁻¹ | 3410 cm⁻¹ |

Future Research Directions and Emerging Opportunities

Exploration of Novel, Atom-Economical Synthetic Pathways

The pursuit of sustainable chemical synthesis has driven research towards atom-economical pathways that maximize the incorporation of starting materials into the final product. For 2-benzylbutane-1,4-diol, a promising avenue lies in the catalytic hydrogenation of suitable precursors, such as substituted succinic or maleic acid esters. google.comgoogle.com This approach, widely used for the production of 1,4-butanediol (B3395766), could be adapted for substrates bearing a benzyl (B1604629) group. google.comgoogle.com

Another atom-economical approach is the direct dihydroxylation of a corresponding alkene. While not as direct for a saturated backbone, the development of catalytic methods for the selective C-H functionalization of butane-1,4-diol or related precursors could provide a novel and efficient route.

| Precursor Type | Potential Reaction | Catalyst Example | Key Advantage |

| Benzyl-substituted succinate (B1194679) ester | Vapor-phase hydrogenation | Reduced copper chromite | High yield and continuous process potential. google.com |

| 2-Benzyl-1,4-butenediol | Selective hydrogenation | Palladium-based catalysts | High selectivity under mild conditions. researchgate.net |

| Substituted Butadiene | Hydroboration-Oxidation | Borane reagents followed by oxidation | Regioselective introduction of hydroxyl groups. |

Expanding the Substrate Scope in Catalytic Asymmetric Synthesis

The presence of a stereocenter at the C2 position of this compound makes the development of catalytic asymmetric syntheses a high-priority research area. Achieving high enantioselectivity is key to its potential use in pharmaceuticals and as a chiral building block. Future work will likely focus on the asymmetric hydrogenation of prochiral precursors, such as 2-benzylidene-succinic acid derivatives. Rhodium complexes with chiral phosphine (B1218219) ligands have shown success in similar systems and could be adapted for this purpose.

Furthermore, asymmetric dihydroxylation of a suitable unsaturated precursor, (E/Z)-2-benzyl-but-2-ene-1,4-diol, using established methods could provide access to the enantiomerically enriched diol.

| Asymmetric Method | Precursor Substrate | Chiral Catalyst/Reagent | Expected Outcome |

| Asymmetric Hydrogenation | 2-Benzylidenesuccinic acid derivative | Rhodium-chiral phosphine complex (e.g., DuanPhos) | Enantiomerically enriched 2-benzylsuccinic acid derivative, a precursor to the diol. |

| Asymmetric Dihydroxylation | (E)-2-Benzyl-1-phenyl-2-butene (analogous substrate) | AD-mix-β / AD-mix-α | Highly enantiomerically enriched diol product. |

| Asymmetric Aldol (B89426) Reaction | 2-Hydroxybenzaldehydes and acetone (B3395972) (analogous system) | trans-4-OH-L-proline | Highly functionalized chiral diol products. nih.gov |

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orguc.pt The integration of the synthesis of this compound into continuous manufacturing processes could lead to more efficient and cost-effective production. beilstein-journals.orguc.pt

Hydrogenation reactions, which are often key steps in diol synthesis, are particularly well-suited to flow chemistry. researcher.life The use of packed-bed reactors with immobilized catalysts could allow for continuous production with easy separation of the product and recycling of the catalyst. researcher.life This approach would be beneficial for both the hydrogenation of but-2-yne-1,4-diol to butane-1,4-diol, a process that can be adapted for substituted derivatives, and for the hydrogenation of C4 dicarboxylic acid esters. google.comresearcher.life

| Flow Process | Key Advantage | Potential Application in this compound Synthesis |

| Continuous Hydrogenation | Improved safety with gaseous reagents, enhanced catalyst lifetime. | Hydrogenation of a benzyl-substituted maleate (B1232345) or succinate ester precursor. |

| Multi-step Synthesis | Telescoping of reaction steps, reducing purification needs. | A sequential process of precursor formation followed by immediate reduction to the diol. uc.pt |

| In-line Purification | Reduced manual handling and process time. | Integration of purification modules to isolate the diol product continuously. |

Development of Bio-Inspired Synthetic Methodologies

The increasing demand for green and sustainable chemical processes has spurred interest in bio-inspired and biocatalytic methods. While no natural pathway for this compound is known, bio-inspired approaches could be developed. This could involve the use of engineered microorganisms to produce a precursor molecule from renewable feedstocks, which is then chemically converted to the target diol. rsc.orgresearchgate.net

Alternatively, isolated enzymes could be used for key transformations. For example, engineered oxidoreductases could perform the stereoselective reduction of a diketone or keto-aldehyde precursor to the chiral diol. This approach offers the potential for high enantioselectivity under mild reaction conditions.

| Bio-Inspired Approach | Description | Potential Advantage |

| Metabolic Engineering | Engineering a microorganism (e.g., E. coli) to convert renewable feedstocks like glucose into a benzyl-substituted C4 precursor. researchgate.net | Use of renewable resources, potentially lower environmental impact. |

| Biocatalysis | Using isolated enzymes (e.g., ketoreductases) for the stereoselective reduction of a prochiral ketone precursor. | High enantioselectivity, mild reaction conditions (aqueous media, room temperature). |

| Chemoenzymatic Synthesis | Combining chemical synthesis steps with enzymatic transformations to leverage the advantages of both. | Efficiently build the carbon skeleton chemically, while achieving high stereoselectivity enzymatically. |

Design of New Chiral Reagents and Catalysts Based on the this compound Scaffold

Once an efficient enantioselective synthesis of this compound is established, the compound itself can serve as a valuable scaffold for the development of new chiral reagents and catalysts. Chiral diols are widely used as ligands for metal-based catalysts and as organocatalysts for a range of asymmetric transformations. nih.gov

The C2-symmetric nature of many chiral diols is a key feature in their catalytic activity. While this compound is not C2-symmetric, its unique stereochemistry and substitution pattern could lead to novel reactivity and selectivity when incorporated into a catalyst framework. For instance, it could be used to create new chiral phosphine ligands for transition-metal catalysis or as a precursor for chiral organocatalysts.

| Catalyst/Reagent Class | Potential Application | Rationale |

| Chiral Ligands | Asymmetric hydrogenation, allylic alkylation. | The diol can be converted into a phosphine or other coordinating group to create a chiral environment around a metal center. |

| Chiral Auxiliaries | Asymmetric aldol reactions, Diels-Alder reactions. | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. |

| Organocatalysts | Asymmetric epoxidation, Michael additions. | The diol moiety can act as a chiral scaffold for catalysts that operate through hydrogen bonding or other non-covalent interactions. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.